N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Overview
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities .
Mode of Action
It’s worth noting that 1,3-benzodioxole compounds have been associated with various biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
Biochemical Pathways
It’s known that 1,3-benzodioxole compounds can regulate cytochrome p450-dependent drug oxidation, which is important in the process of eliminating drugs from the body .
Pharmacokinetics
It’s known that a hydrogen abstraction process can take place from the methylene-bridge carbon of the benzodioxole compound and form a methylenedioxybenzene radical .
Result of Action
It’s worth noting that compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes and proteins, including cyclooxygenase (COX) and various kinases. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis . The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-6-16(20-17(23)11-2-3-11)22(21-10)18-19-13(8-26-18)12-4-5-14-15(7-12)25-9-24-14/h4-8,11H,2-3,9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCHMNYZCIQZON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.